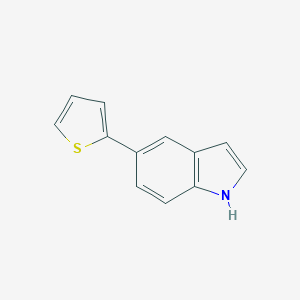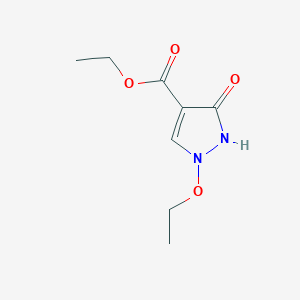
Ethyl 2-ethoxy-5-oxo-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-ethoxy-5-oxo-1H-pyrazole-4-carboxylate, also known as EEP, is a chemical compound that has gained significant attention in the field of scientific research. EEP is a pyrazole derivative and is widely used in various research applications due to its unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-ethoxy-5-oxo-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species (ROS). This compound has also been shown to activate various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in regulating inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. This compound has been shown to reduce oxidative stress, inflammation, and cell damage. It also possesses antitumor properties and has been shown to inhibit the growth of cancer cells. Additionally, this compound has been shown to improve insulin sensitivity and glucose uptake, making it a potential candidate for the treatment of diabetes.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Ethyl 2-ethoxy-5-oxo-1H-pyrazole-4-carboxylate in lab experiments is its low toxicity and high stability. This compound is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the research on Ethyl 2-ethoxy-5-oxo-1H-pyrazole-4-carboxylate. One potential area of research is the development of new drugs based on the structure of this compound. Another area of research is the investigation of the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
Conclusion:
In conclusion, this compound is a unique chemical compound that has gained significant attention in the field of scientific research. Its potent anti-inflammatory and antioxidant properties make it a potential candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
Synthesis Methods
The synthesis of Ethyl 2-ethoxy-5-oxo-1H-pyrazole-4-carboxylate involves the reaction of ethyl acetoacetate with hydrazine hydrate followed by the addition of ethyl chloroformate. This reaction results in the formation of this compound, which can be purified using various techniques such as recrystallization or column chromatography.
Scientific Research Applications
Ethyl 2-ethoxy-5-oxo-1H-pyrazole-4-carboxylate has been extensively studied for its potential use in various scientific research applications. One of the primary areas of research is in the development of new drugs. This compound has been shown to possess potent anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, arthritis, and cardiovascular diseases.
properties
CAS RN |
145325-80-0 |
|---|---|
Molecular Formula |
C8H12N2O4 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
ethyl 2-ethoxy-5-oxo-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H12N2O4/c1-3-13-8(12)6-5-10(14-4-2)9-7(6)11/h5H,3-4H2,1-2H3,(H,9,11) |
InChI Key |
GVQDTEGHIKALJA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CN(NC1=O)OCC |
Canonical SMILES |
CCOC(=O)C1=CN(NC1=O)OCC |
synonyms |
1H-Pyrazole-4-carboxylicacid,1-ethoxy-2,3-dihydro-3-oxo-,ethylester(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





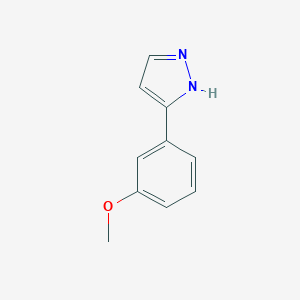
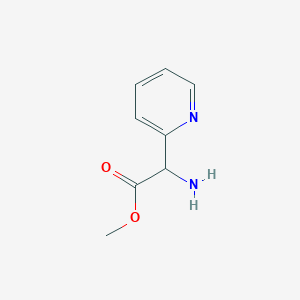
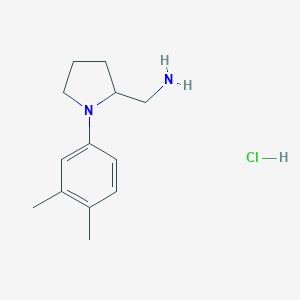






![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B115323.png)

